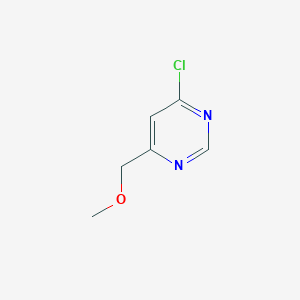

4-Chloro-6-(methoxymethyl)pyrimidine

Descripción general

Descripción

4-Chloro-6-(methoxymethyl)pyrimidine is a heterocyclic organic compound with the molecular formula C6H7ClN2O. It is a derivative of pyrimidine, characterized by the presence of a chlorine atom at the 4-position and a methoxymethyl group at the 6-position. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-(methoxymethyl)pyrimidine typically involves the chlorination of 6-(methoxymethyl)pyrimidine. One common method includes the reaction of 6-(methoxymethyl)pyrimidine with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows: [ \text{C6H8N2O} + \text{SOCl2} \rightarrow \text{C6H7ClN2O} + \text{SO2} + \text{HCl} ]

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production.

Types of Reactions:

Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the chlorine atom can be replaced by various nucleophiles such as amines, thiols, and alkoxides.

Oxidation Reactions: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids under appropriate conditions.

Reduction Reactions: The pyrimidine ring can be reduced using hydrogenation techniques to yield dihydropyrimidine derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.

Major Products:

- Substitution reactions yield various substituted pyrimidines.

- Oxidation reactions produce aldehydes or carboxylic acids.

- Reduction reactions result in dihydropyrimidine derivatives.

Aplicaciones Científicas De Investigación

4-Chloro-6-(methoxymethyl)pyrimidine finds applications in several scientific research areas:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to nucleotides.

Medicine: Investigated for its potential as an intermediate in the synthesis of pharmaceutical agents, particularly antiviral and anticancer drugs.

Industry: Utilized in the production of agrochemicals and dyes.

Mecanismo De Acción

The mechanism of action of 4-Chloro-6-(methoxymethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and methoxymethyl group contribute to its binding affinity and specificity. The compound can inhibit enzyme activity by mimicking the natural substrate or by binding to the active site, thereby blocking the enzyme’s function.

Comparación Con Compuestos Similares

4-Chloro-6-methylpyrimidine: Similar structure but with a methyl group instead of a methoxymethyl group.

4-Chloro-6-hydroxypyrimidine: Contains a hydroxyl group at the 6-position.

4-Chloro-6-(4-piperidinylmethoxy)pyrimidine: Features a piperidinylmethoxy group at the 6-position.

Uniqueness: 4-Chloro-6-(methoxymethyl)pyrimidine is unique due to the presence of the methoxymethyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This structural feature allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for various applications.

Actividad Biológica

4-Chloro-6-(methoxymethyl)pyrimidine is a pyrimidine derivative known for its significant biological activities, particularly in antimicrobial and antifungal domains. This compound features a chlorine atom at the 4-position and a methoxymethyl group at the 6-position, contributing to its unique chemical properties and potential therapeutic applications.

- Molecular Formula : C7H8ClN2

- Molecular Weight : Approximately 173.60 g/mol

- Structure : Characterized by a six-membered ring containing two nitrogen atoms.

Biological Activity Overview

Research indicates that this compound exhibits substantial biological activity, including:

- Antimicrobial Activity : Effective against various pathogenic microorganisms.

- Antifungal Properties : Inhibits the growth of fungi, making it a candidate for antifungal drug development.

- Potential Anticancer Effects : Preliminary studies suggest its derivatives may possess anticancer properties.

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : It binds effectively to enzymes involved in microbial resistance mechanisms, inhibiting their activity and thereby enhancing the efficacy of existing antimicrobial agents.

- Cellular Receptor Interaction : Research into its interactions with cellular receptors indicates potential pathways for therapeutic applications, particularly in oncology.

Comparative Analysis with Similar Compounds

The following table summarizes comparative features of compounds structurally related to this compound:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Chloro-6-(ethoxymethyl)pyrimidine | C8H10ClN2 | Ethoxy group instead of methoxymethyl; different reactivity profile |

| 4-Chloro-6-methylpyrimidine | C7H8ClN2 | Lacks substituent at the 6-position; simpler structure |

| 2-Amino-6-chloropyrimidine | C5H5ClN2 | Amino group at position 2; different biological activity |

| 4-Chloro-6-(dimethoxymethyl)pyrimidine | C9H12ClN2O2 | Two methoxy groups; increased steric hindrance |

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

Antimicrobial Efficacy Study :

- A study demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, showcasing its potential as an antimicrobial agent. The Minimum Inhibitory Concentration (MIC) values were reported at approximately 32 µg/mL for both bacteria.

-

Fungal Inhibition Research :

- In vitro tests revealed that this compound exhibited antifungal activity against Candida albicans, with an MIC of 16 µg/mL. This suggests its potential as a treatment option for fungal infections.

-

Anticancer Potential :

- Preliminary investigations indicated that derivatives of this compound could inhibit cancer cell proliferation in various human cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549), with IC50 values ranging from 20 to 50 µM.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The 4-chloro position is highly reactive toward nucleophilic displacement, enabling functionalization through reactions with amines, alcohols, and thiols.

Oxidation and Reduction

The pyrimidine ring undergoes redox transformations under controlled conditions:

| Process | Reagents | Outcome | Applications | Source |

|---|---|---|---|---|

| Oxidation | H₂O₂, acetic acid, 50°C | N-oxide derivatives | Enhances polarity for drug design | |

| Reduction | H₂/Pd-C, ethanol, RT | Dihydropyrimidine analogs | Modulates biological activity |

Cross-Coupling Reactions

The chloro group participates in metal-catalyzed couplings for structural diversification:

| Reaction | Catalysts/Conditions | Products | Efficiency Notes | Source |

|---|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | Biaryl-pyrimidine hybrids | Broad substrate scope | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, toluene | Aminated derivatives | Requires anhydrous conditions |

Hydrolysis Reactions

Controlled hydrolysis modifies the chloro substituent:

| Conditions | Reagents | Product | Selectivity | Source |

|---|---|---|---|---|

| Acidic (HCl, H₂O) | 80°C, 4 hr | 4-Hydroxy-6-(methoxymethyl)pyrimidine | pH-dependent yield optimization | |

| Basic (NaOH, EtOH) | Reflux, 6 hr | 4-Hydroxy-6-(methoxymethyl)pyrimidine | Competing ring-opening observed |

Cyclization Reactions

The methoxymethyl group facilitates intramolecular cyclization:

| Reagents | Conditions | Product | Key Feature | Source |

|---|---|---|---|---|

| POCI₃, DMF | 70–115°C, anhydrous | Fused pyrimidine heterocycles | Forms tricyclic scaffolds |

Mechanistic Insights

-

Steric Effects : The methoxymethyl group at position 6 influences reaction kinetics by altering electronic density and steric hindrance.

-

Solvent Dependency : Polar aprotic solvents (e.g., DMF, THF) improve nucleophilic substitution rates .

-

Catalyst Efficiency : Palladium-based catalysts show superior performance in cross-coupling reactions compared to nickel analogs.

This compound's versatility makes it valuable for synthesizing bioactive molecules, agrochemicals, and materials. Future research should explore enantioselective modifications and green chemistry approaches to enhance synthetic efficiency .

Propiedades

IUPAC Name |

4-chloro-6-(methoxymethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O/c1-10-3-5-2-6(7)9-4-8-5/h2,4H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOOQUMTZWQEHTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=NC=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20558750 | |

| Record name | 4-Chloro-6-(methoxymethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20558750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3122-84-7 | |

| Record name | 4-Chloro-6-(methoxymethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20558750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.